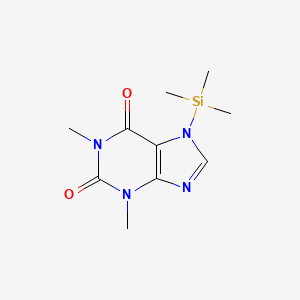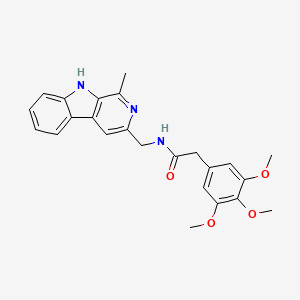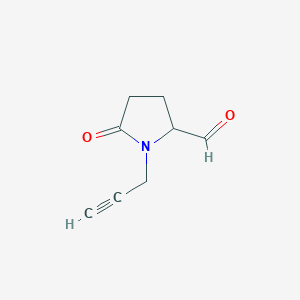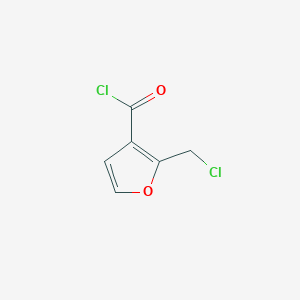
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a glucopyranosyl group attached to the purine base. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one typically involves the glycosylation of a purine base with a glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine nucleosides.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo-purine nucleosides, reduced purine nucleosides, and substituted purine nucleosides .
Applications De Recherche Scientifique
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: Another purine nucleoside with similar structural features.
6-Amino-9-(β-D-glucopyranosyl)-1,9-dihydro-2H-purin-2-one: A closely related compound with slight variations in its molecular structure.
Uniqueness
6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is unique due to its specific glycosylation pattern and the presence of an amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
64283-15-4 |
|---|---|
Formule moléculaire |
C11H15N5O6 |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
6-amino-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O6/c12-8-4-9(15-11(21)14-8)16(2-13-4)10-7(20)6(19)5(18)3(1-17)22-10/h2-3,5-7,10,17-20H,1H2,(H3,12,14,15,21)/t3-,5-,6+,7-,10-/m1/s1 |
Clé InChI |
SQCBIJYWFPOWKA-AUXKDTDASA-N |
SMILES isomérique |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
SMILES canonique |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(C(O3)CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)




![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)



![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)

